molecular formula C27H31FN2O5 B11626894 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11626894
M. Wt: 482.5 g/mol
InChI Key: SYQGJCNZBDEJOF-WJTDDFOZSA-N
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Description

5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound that features a pyrrolidinone core This compound is notable for its diverse functional groups, including a fluorophenyl group, a hydroxy group, a propoxybenzoyl group, and a morpholinyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolidinone core, followed by the introduction of the fluorophenyl group through electrophilic aromatic substitution. The hydroxy group can be introduced via hydroxylation reactions, while the propoxybenzoyl group can be added through Friedel-Crafts acylation. The final step involves the attachment of the morpholinyl ethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl group in the propoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity, while the hydroxy and morpholinyl groups can influence its solubility and bioavailability. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
  • 5-(4-bromophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The unique combination of functional groups in 5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds. The presence of the fluorophenyl group can enhance its chemical stability and biological activity compared to its chlorinated or brominated analogs. Additionally, the specific arrangement of the hydroxy, propoxybenzoyl, and morpholinyl groups can influence its reactivity and interactions with molecular targets.

Properties

Molecular Formula

C27H31FN2O5

Molecular Weight

482.5 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-propoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31FN2O5/c1-3-14-35-22-9-6-20(17-18(22)2)25(31)23-24(19-4-7-21(28)8-5-19)30(27(33)26(23)32)11-10-29-12-15-34-16-13-29/h4-9,17,24,31H,3,10-16H2,1-2H3/b25-23+

InChI Key

SYQGJCNZBDEJOF-WJTDDFOZSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)F)/O)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)F)O)C

Origin of Product

United States

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